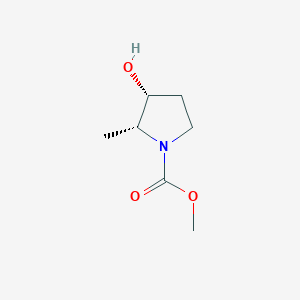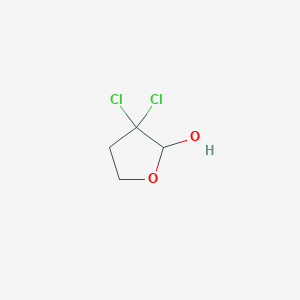
3,3-Dichlorooxolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichlorooxolan-2-ol, also known as DCLO, is a chemical compound with the molecular formula C3H4Cl2O2. It is a colorless liquid with a pungent odor and is used as a solvent and intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dichlorooxolan-2-ol is not fully understood. However, it has been suggested that it may act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative damage. 3,3-Dichlorooxolan-2-ol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling.
Efectos Bioquímicos Y Fisiológicos
3,3-Dichlorooxolan-2-ol has been shown to have both beneficial and harmful effects on biochemical and physiological processes. It has been found to have antioxidant properties and can protect cells from oxidative stress. However, 3,3-Dichlorooxolan-2-ol has also been shown to have toxic effects on liver and kidney function, as well as on reproductive and developmental processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dichlorooxolan-2-ol has several advantages for use in lab experiments. It is a relatively inexpensive and readily available solvent that can be used for the extraction of natural products. However, 3,3-Dichlorooxolan-2-ol is also highly toxic and can pose a risk to researchers if not handled properly. It is important to use appropriate safety measures when working with 3,3-Dichlorooxolan-2-ol in the lab.
Direcciones Futuras
There are several future directions for research on 3,3-Dichlorooxolan-2-ol. One area of interest is the development of safer and more effective solvents for use in the extraction of natural products. Another area of interest is the investigation of the potential therapeutic uses of 3,3-Dichlorooxolan-2-ol, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action and potential toxic effects of 3,3-Dichlorooxolan-2-ol on human health.
In conclusion, 3,3-Dichlorooxolan-2-ol is a chemical compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and toxic effects of 3,3-Dichlorooxolan-2-ol.
Métodos De Síntesis
3,3-Dichlorooxolan-2-ol can be synthesized by reacting 3-chloropropionic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,3-Dichlorooxolan-2-ol.
Aplicaciones Científicas De Investigación
3,3-Dichlorooxolan-2-ol has been used in various scientific research studies. It has been found to be an effective solvent for the extraction of natural products from plants, such as flavonoids and alkaloids. 3,3-Dichlorooxolan-2-ol has also been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
117701-67-4 |
|---|---|
Nombre del producto |
3,3-Dichlorooxolan-2-ol |
Fórmula molecular |
C4H6Cl2O2 |
Peso molecular |
156.99 g/mol |
Nombre IUPAC |
3,3-dichlorooxolan-2-ol |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)1-2-8-3(4)7/h3,7H,1-2H2 |
Clave InChI |
PDWCSEWSEFCLDJ-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)O |
SMILES canónico |
C1COC(C1(Cl)Cl)O |
Sinónimos |
2-Furanol,3,3-dichlorotetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




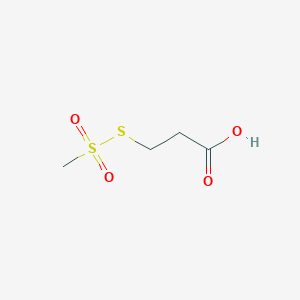
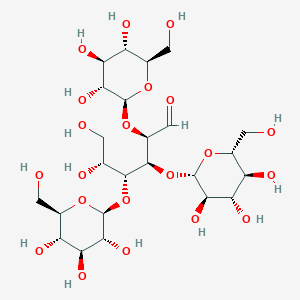
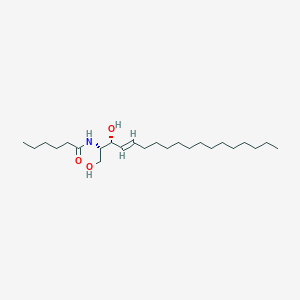
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
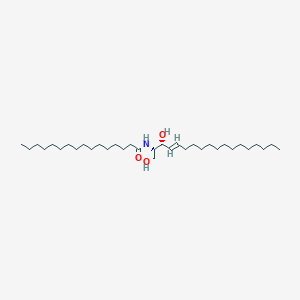
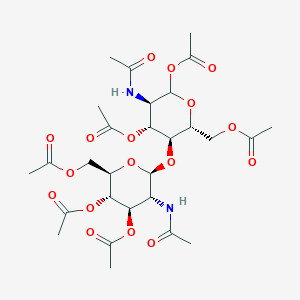
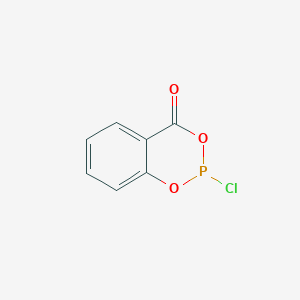
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)


